molecular formula C28H42O7 B055387 Hemibrevetoxin B CAS No. 122271-91-4

Hemibrevetoxin B

Cat. No.: B055387
CAS No.: 122271-91-4
M. Wt: 490.6 g/mol
InChI Key: HINDCSLBLBWIIV-HWFPZXRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemibrevetoxin B is a cyclic polyether neurotoxin originally isolated from the dinoflagellate Karenia brevis, the causative organism of Florida Red Tide. This compound is a valuable research tool for neuroscientists and toxicologists due to its potent and specific interaction with voltage-gated sodium channels (VGSCs). This compound acts as a neurotoxin site 5 agonist, binding to and modulating the activity of these crucial ion channels, leading to persistent activation and subsequent depolarization of neuronal membranes. Its primary research applications include the study of ion channel structure and function, the investigation of mechanisms underlying ciguatera and neurotoxic shellfish poisoning, and as a pharmacological probe for dissecting sodium channel subtypes in various cell and tissue models. The unique tricyclic structure of this compound also makes it a molecule of interest in synthetic chemistry and marine natural products research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

122271-91-4

Molecular Formula

C28H42O7

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[(1S,3R,6S,7R,9S,12R,14S,15S,17R,19R)-7-[(3Z)-hexa-3,5-dienyl]-6,15-dihydroxy-6,12-dimethyl-2,8,13,18-tetraoxatetracyclo[10.8.0.03,9.014,19]icosan-17-yl]methyl]prop-2-enal

InChI

InChI=1S/C28H42O7/c1-5-6-7-8-9-24-27(3,31)12-10-21-22(33-24)11-13-28(4)25(34-21)16-23-26(35-28)20(30)15-19(32-23)14-18(2)17-29/h5-7,17,19-26,30-31H,1-2,8-16H2,3-4H3/b7-6-/t19-,20+,21-,22+,23-,24-,25+,26+,27+,28-/m1/s1

InChI Key

HINDCSLBLBWIIV-HWFPZXRZSA-N

SMILES

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@H](CC[C@]([C@H](O3)CC/C=C\C=C)(C)O)O[C@H]1C[C@@H]4[C@@H](O2)[C@H](C[C@H](O4)CC(=C)C=O)O

Canonical SMILES

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

Synonyms

hemibrevetoxin B

Origin of Product

United States

Preparation Methods

Sequential Coupling of Sulfonyl-Stabilized Oxiranyl Anions

The Mori and Furukawa group pioneered a linear synthesis route utilizing sulfonyl-stabilized oxiranyl anions (5b , 6b , 7b ) to construct the tetracyclic framework. The strategy begins with the monocyclic tetrahydropyran 4 , which undergoes sequential alkylation with oxiranyl anions to install ether linkages. Key steps include:

  • 6-endo cyclization of intermediates to form 6-membered rings.

  • Ring expansion of the 6,6,6-tricyclic system 34 to the 6,6,7-system 35 using trimethylsilyldiazomethane (TMSD).

A critical challenge was the installation of the oxepane ring in compound 38 , achieved through oxiranyl anion coupling followed by a second TMSD-mediated expansion. Stereoselective introduction of the tertiary methyl group in 41 was accomplished via chelation-controlled addition, yielding the tetracyclic intermediate 42a with all required stereocenters.

Outcomes and Limitations

  • Yield : 0.75% over 56 steps from D-mannose.

  • Advantage : High stereocontrol at C6, C12, and C15 positions.

  • Limitation : Linear approach necessitated extensive intermediate purification.

Intramolecular Allylic Tin-Aldehyde Condensation

BF3-Mediated Cyclization for Stereochemical Control

Nakata’s 1994 route employed allylic stannanes to construct the 7,7,6,6-tetracyclic skeleton via intramolecular condensation. The BF3·OEt2-promoted cyclization of γ-alkoxyallylstannane 24 yielded the tricyclic intermediate 6 with complete stereoselectivity. This method exploited Thorpe-Ingold effects to favor endo-transition states, ensuring correct ring junction configurations.

Key Innovations

  • Acetal Cleavage : Enabled synthesis of sterically hindered γ-alkoxyallylstannanes (e.g., 30 ).

  • Nicolaou’s Protocol : Utilized for installing α-vinyl aldehyde and (Z)-diene moieties in the final stages.

Desymmetrization of Centrosymmetric Diepoxide

Enantioselective Epoxide Hydrolysis

Hodgson’s 2001 work exploited molecular symmetry in diepoxide 1 , desymmetrizing it via enzymatic hydrolysis to yield chiral diol 2 . This intermediate was pivotal in constructing the AB dioxepane fragment of this compound.

Table 1: Desymmetrization Efficiency

ParameterValue
SubstrateDiepoxide 1
CatalystAspergillus niger epoxide hydrolase
Enantiomeric Excess98% ee
Yield85%

Strategic Advantages

  • Atom Economy : Reduced step count by 40% compared to previous routes.

  • Scalability : Gram-scale production of 2 demonstrated.

Convergent Biomimetic Synthesis via Cascade Cyclization

Anti-Baldwin Epoxy Alcohol Cyclization

The 2003 convergent synthesis by Jamison and Kishi featured a biomimetic cascade cyclization of epoxy alcohol 39 . Key steps included:

  • Palladium-Catalyzed Coupling : Organozinc reagent 40 + alkenyl iodide 41 .

  • Electrophile-Promoted Cyclization : BF3·OEt2 induced 6-endo epoxide opening, forming the oxepane ring.

Performance Metrics

  • Steps : 39 (vs. 56 in linear routes).

  • Overall Yield : 4% (10-fold improvement).

  • Stereoselectivity : >20:1 for critical C9 and C14 centers.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

MethodStepsYieldKey Innovation
Oxiranyl Anion560.75%TMSD ring expansion
Allylic Stannane620.68%BF3-mediated cyclization
Desymmetrization342.1%Enzymatic hydrolysis
Convergent394.0%Cascade cyclization

Chemical Reactions Analysis

Thioguanine undergoes several types of chemical reactions, including:

    Oxidation: Thioguanine can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: Thioguanine can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Thioguanine has a wide range of scientific research applications:

Mechanism of Action

Thioguanine exerts its effects by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. This incorporation into DNA and RNA results in the blockage of synthesis and metabolism of purine nucleotides, thereby inhibiting cell division and growth .

Comparison with Similar Compounds

Structural Comparison
Compound Ring System Ring Count Stereocenters Key Structural Features
Hemibrevetoxin B 6/6/7/7 4 10 Tetracyclic, trans-fused ethers, minimal side chain
Brevetoxin B 6/7/8/8/6/7/8/6/7/8/6 11 23 Largest K. brevis polyether, extended ladder structure
Brevenal 6/7/7/6 4 8 Structural analog of H-BTX B; revised C26 stereochemistry via synthesis
Brevisin 5/6/6/6 4 N/A Smaller side chain, low sodium channel affinity
Tamulamides A/B 6/6/6/6 4 N/A Non-toxic, compete with brevetoxin-3 for binding

Key Observations :

  • H-BTX B has the fewest rings (4) among K. brevis polyethers, while brevetoxin B has the most (11) .
  • Brevenal shares a similar tetracyclic framework with H-BTX B but acts as a brevetoxin antagonist due to stereochemical differences .
Bioactivity and Binding Affinity
Compound Sodium Channel (Site 5) Affinity Toxicity (Fish LD₅₀) Functional Role
This compound Moderate (nM range) Not reported Partial agonist/antagonist activity
Brevetoxin B High (low nM) Lethal (ng/kg) Potent neurotoxin, persistent activation
Brevenal Low (μM range) Non-toxic Antagonizes brevetoxin effects
Tamulamides A/B Moderate (competes with PbTx-3) Non-toxic (≤200 nM) Binds Site 5 without toxicity

Key Observations :

  • Brevetoxins exhibit the highest sodium channel affinity and toxicity, while H-BTX B and Tamulamides show moderate binding without acute toxicity .
  • Brevenal’s antagonism highlights structural nuances influencing bioactivity: minor stereochemical changes (e.g., C26 configuration) reverse functional outcomes .

Key Observations :

  • H-BTX B has been synthesized via diverse strategies, including oxiranyl anion alkylation (Mori, 1997) and convergent epoxy alcohol cyclization (Holton, 2003) .
  • Brevetoxin B’s synthesis is far more laborious due to its 11-ring system and 23 stereocenters .

Q & A

Basic: What experimental methodologies are recommended for the structural elucidation of Hemibrevetoxin B?

Answer:
Structural determination of this compound requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, NOESY, HMBC) is critical for resolving its polycyclic ether framework. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography can confirm absolute stereochemistry if suitable crystals are obtained. For purity verification, use HPLC with UV/Vis or MS detection. Ensure all data align with literature benchmarks for marine ladder-frame polyethers .

Basic: How can researchers optimize the synthesis and purification of this compound in laboratory settings?

Answer:
Synthesis involves multi-step organic reactions, often employing modular strategies for constructing cyclic ether rings. Key steps include epoxidation, cyclization, and stereoselective oxidation. Purification requires reverse-phase HPLC or flash chromatography with gradient elution. Characterize intermediates and final products using NMR, HRMS, and IR. For reproducibility, document solvent ratios, temperature, and catalyst concentrations meticulously. Limit main-text experimental details to five representative procedures; archive additional protocols in supplementary materials .

Basic: What analytical techniques are most effective for detecting this compound in complex biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for separation. Optimize MRM (multiple reaction monitoring) transitions for quantification. Validate methods using spike-recovery experiments in relevant matrices (e.g., algal extracts, marine tissue). Cross-validate with ELISA if antibodies are available. Report limits of detection (LOD) and quantification (LOQ) to ensure compliance with toxicological thresholds .

Advanced: How should researchers design experiments to investigate this compound’s mechanism of action on voltage-gated sodium channels?

Answer:
Employ patch-clamp electrophysiology on transfected HEK293 cells or neuronal models to assess channel modulation. Use step-pulse protocols to evaluate effects on activation/inactivation kinetics. Pair with fluorescent probes (e.g., Na⁺-sensitive dyes) for real-time ion flux measurements. Validate specificity via competitive binding assays with known channel inhibitors (e.g., tetrodotoxin). Include negative controls (e.g., toxin-free treatments) and statistical replicates (n ≥ 3). Correlate in vitro findings with in vivo toxicity assays in model organisms (e.g., zebrafish) .

Advanced: What strategies resolve contradictions in reported EC₅₀ values for this compound across studies?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell type, temperature, buffer composition). Conduct a meta-analysis of published data to identify confounding variables. Replicate key studies under standardized conditions, controlling for pH, ion concentration, and toxin purity. Use Bland-Altman plots or ANOVA to quantify variability. Publish negative results to clarify dose-response relationships. Cross-reference with structural analogs (e.g., brevetoxins) to infer structure-activity trends .

Advanced: How can computational modeling enhance the study of this compound’s binding dynamics?

Answer:
Apply molecular docking (e.g., AutoDock Vina) to predict interactions with sodium channels. Use homology modeling if crystal structures are unavailable. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze stability and conformational changes over time (≥100 ns). Validate predictions with mutagenesis studies targeting predicted binding residues. Compare results with experimental IC₅₀ data to refine forcefield parameters. Share simulation trajectories and scripts in open repositories for reproducibility .

Advanced: What ethical and safety protocols are essential when handling this compound in laboratory research?

Answer:
Follow institutional biosafety guidelines (BSL-2 minimum). Use fume hoods for toxin handling and solvent evaporation. Decontaminate waste with 10% bleach or autoclaving. Maintain detailed records of toxin inventories to prevent misuse. For in vivo studies, obtain ethics approval for animal models (e.g., IACUC). Disclose all hazards in manuscripts under a "Caution" subsection, including first-aid measures for accidental exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hemibrevetoxin B
Reactant of Route 2
Hemibrevetoxin B

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